(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a diaminophenyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Diaminophenyl Group: This step may involve nucleophilic substitution reactions where an amine group is introduced to the aromatic ring.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.
Substitution: The amine groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2s,3s,4r,5r)-2-(3,4-Diaminophenyl)-5-(Hydroxymethyl)pyrrolidine-3,4-Diol: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
253129-06-5 |
---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(3,4-diaminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H17N3O3/c12-6-2-1-5(3-7(6)13)9-11(17)10(16)8(4-15)14-9/h1-3,8-11,14-17H,4,12-13H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
YAYMFJWCRXEXGZ-YTWAJWBKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)N)N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C(N2)CO)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.